molecular formula C13H9BrO3 B13113552 2-Bromo-4-phenoxybenzoicacid

2-Bromo-4-phenoxybenzoicacid

Cat. No.: B13113552
M. Wt: 293.11 g/mol
InChI Key: YBOAAWHVVOJIHW-UHFFFAOYSA-N
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Description

2-Bromo-4-phenoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the second position and a phenoxy group at the fourth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-phenoxybenzoic acid typically involves the bromination of 4-phenoxybenzoic acid. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of 2-Bromo-4-phenoxybenzoic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-phenoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted benzoic acids
  • Alcohol derivatives
  • Biaryl compounds

Scientific Research Applications

2-Bromo-4-phenoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-4-phenoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .

Comparison with Similar Compounds

  • 4-Bromobenzoic acid
  • 4-Phenoxybenzoic acid
  • 2-Bromo-4-methoxybenzoic acid

Comparison: 2-Bromo-4-phenoxybenzoic acid is unique due to the presence of both bromine and phenoxy groups, which confer distinct chemical reactivity and potential biological activity. Compared to 4-Bromobenzoic acid, the phenoxy group in 2-Bromo-4-phenoxybenzoic acid provides additional sites for chemical modification and potential interactions in biological systems .

Properties

Molecular Formula

C13H9BrO3

Molecular Weight

293.11 g/mol

IUPAC Name

2-bromo-4-phenoxybenzoic acid

InChI

InChI=1S/C13H9BrO3/c14-12-8-10(6-7-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

YBOAAWHVVOJIHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)Br

Origin of Product

United States

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